Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-
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Overview
Description
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is a chemical compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a sulfonyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- typically involves the bromination of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions. For instance, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The sulfonylation step involves the use of sulfonyl chlorides in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- exerts its effects involves the interaction of its functional groups with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Benzene, (bromomethyl)-: This compound has a similar structure but lacks the sulfonyl group.
Benzene, (2-bromoethyl)-: This compound has an ethyl chain instead of an ethenyl chain.
Uniqueness
Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is unique due to the presence of both bromomethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
648428-34-6 |
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Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(bromomethylsulfonyl)ethenylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c10-8-13(11,12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZEYVAFAFTVLNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CBr |
Origin of Product |
United States |
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